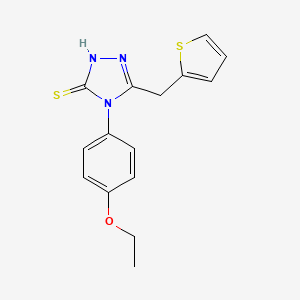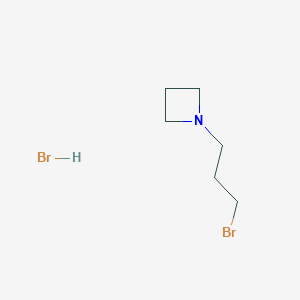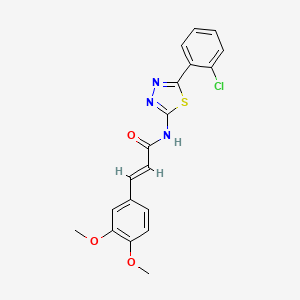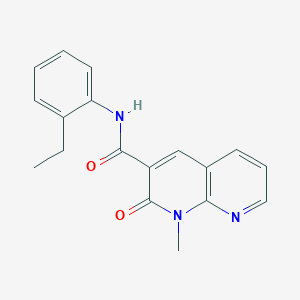![molecular formula C16H22N4O5 B2961282 3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097911-43-6](/img/structure/B2961282.png)
3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structural features, including a cyclopropyl group, an imidazolidine-2,4-dione group, a piperidin-4-yl group, and an oxazolidin-3-yl group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclic groups. The exact structure would depend on factors like the spatial arrangement of the atoms and the conformation of the rings .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the various functional groups present. For example, the imidazolidine-2,4-dione group could potentially undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its overall polarity .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral research. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting potential for this compound in the development of new antiviral medications .
Anti-inflammatory Applications
Due to the biological activity of similar oxazolidinone derivatives, this compound might exhibit anti-inflammatory properties. This can be particularly useful in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .
Anticancer Potential
Compounds with imidazolidine structures have been associated with antitumor activities. The structural complexity of this compound suggests it could be a candidate for screening against various cancer cell lines, potentially leading to new cancer therapies .
Antioxidant Properties
The oxazolidinone moiety within the compound’s structure is known to contribute to antioxidant properties. This could be beneficial in researching oxidative stress-related diseases and in the development of treatments that require antioxidant components .
Antimicrobial Activity
Indole derivatives, which may share structural similarities with this compound, have shown antimicrobial properties. This suggests possible applications in combating bacterial infections and in the development of new antibiotics .
Antidiabetic Research
The compound’s potential to act on biological pathways could make it a subject of interest in antidiabetic drug research. Its unique structure might interact with enzymes or receptors involved in glucose metabolism .
Neuroprotective Effects
Given the neuroprotective effects observed in some oxazolidinone derivatives, this compound could be explored for its potential in treating neurodegenerative diseases or as a protective agent against neurotoxicity .
Agricultural Applications
The structural features of this compound may lend it properties useful in agriculture, such as acting as a growth regulator or protecting plants against pathogens. Research in this area could lead to the development of new agrochemicals .
Wirkmechanismus
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c21-13(9-18-7-8-25-16(18)24)17-5-3-11(4-6-17)19-10-14(22)20(15(19)23)12-1-2-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYYUADWWXXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)
![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)



![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)


